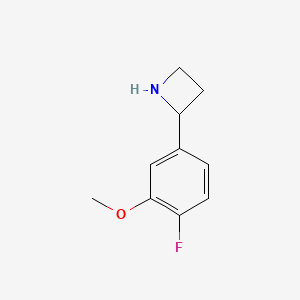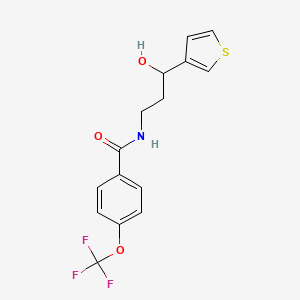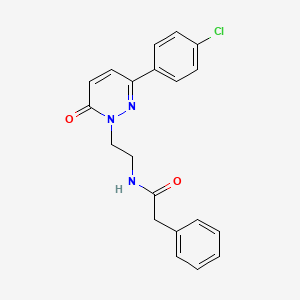
N-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophen-2-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide is a unique compound characterized by its multifunctional structure comprising a pyrimidine ring, a thiophene ring, and a sulfonamide group. This compound exhibits various interesting chemical and biological properties, which make it valuable in scientific research and industrial applications.
Wissenschaftliche Forschungsanwendungen
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: : It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: : This compound can be utilized in biological assays to investigate enzyme activity or binding interactions.
Medicine: : It holds potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents targeting specific enzymes or receptors.
Industry: : Used in material science for the creation of polymers or as a precursor in the synthesis of dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide typically involves a series of organic reactions, including nucleophilic substitution, amine alkylation, and sulfonamide formation. For instance, starting with 2-methylpyrimidine, the dimethylamino group can be introduced through a nucleophilic substitution reaction. The thiophene-2-sulfonamide moiety can be synthesized separately and then coupled with the alkylated pyrimidine intermediate under appropriate conditions, such as in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound might involve optimized synthetic routes that emphasize efficiency and yield. Automation and continuous flow synthesis techniques can be employed to enhance scalability. Reaction conditions are fine-tuned to minimize by-products and maximize purity, often utilizing solvents and catalysts that ensure consistency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide can undergo several types of reactions:
Oxidation: : This compound can be oxidized under mild conditions to yield sulfone derivatives.
Reduction: : Reduction reactions can target the sulfonamide group to produce corresponding amines.
Substitution: : The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation reactions typically involve reagents like hydrogen peroxide or m-chloroperbenzoic acid, while reductions might use reagents such as lithium aluminum hydride. Electrophilic substitutions require conditions like Lewis acids (e.g., aluminum chloride) and halogens or other electrophiles.
Major Products Formed
Oxidation yields sulfone derivatives, which have distinct properties and potential applications. Reductive reactions produce amine derivatives, and substitutions introduce new functional groups, potentially altering the compound’s activity and specificity.
Wirkmechanismus
The mechanism by which N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide exerts its effects depends on its specific application:
Molecular Targets and Pathways: : It may interact with key enzymes involved in metabolic pathways, acting as an inhibitor or modulator. The pyrimidine ring is known to interact with nucleotide-binding sites, potentially inhibiting nucleotide synthesis or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(2,6-dimethylphenylamino)ethyl)thiophene-2-sulfonamide: : Similar in having a thiophene-2-sulfonamide structure but differs in the aromatic substituents, altering its activity.
N-(2-(4-(dimethylamino)phenylamino)ethyl)thiophene-2-sulfonamide: : Contains a dimethylaminophenyl group instead of a pyrimidine, influencing its interaction with biological targets.
N-(2-(6-methylpyridin-2-ylamino)ethyl)thiophene-2-sulfonamide: : A pyridine analogue, affecting its electronic properties and reactivity.
Uniqueness
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide stands out due to its specific combination of pyrimidine and thiophene rings with a sulfonamide group, providing a unique set of interactions and reactivities not found in the other compounds listed.
This article provides a detailed exploration of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide, emphasizing its preparation, reactivity, applications, mechanism of action, and comparison with similar compounds. Whether in a research lab or industrial setting, the versatile properties of this compound make it a valuable asset in various fields.
Eigenschaften
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2S2/c1-10-16-11(9-12(17-10)18(2)3)14-6-7-15-22(19,20)13-5-4-8-21-13/h4-5,8-9,15H,6-7H2,1-3H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOCMEQJJBZTPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2559224.png)

![N-[(2Z)-2-[(3,4-dimethylanilino)methylidene]-5-ethoxy-6-methoxy-3-oxo-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B2559226.png)



![4-methyl-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2559235.png)
![N-[3-(Cyclopropylsulfamoyl)phenyl]-6-methylsulfanylpyridine-2-carboxamide](/img/structure/B2559237.png)



![N-(2,4-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2559243.png)

